Product packaging for Zinc-Copper couple(Cat. No.:CAS No. 12019-27-1)

Zinc-Copper couple

Cat. No.: B1600618
CAS No.: 12019-27-1
M. Wt: 128.9 g/mol
InChI Key: TVZPLCNGKSPOJA-UHFFFAOYSA-N
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Description

The Zinc-Copper couple is an activated alloy of zinc and copper employed as a powerful reagent in organic synthesis . It is typically prepared as a dark-colored powder and is used as a slurry in ethereal solvents. Its utility stems from the activation of zinc by copper, which enhances the reactivity of the zinc metal at the alloy's surface, though the precise mechanism of this effect remains a topic of study . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. The primary and most renowned application of this compound is its use in the Simmons-Smith cyclopropanation of alkenes . In this reaction, the couple reacts with methylene iodide (CH₂I₂) to generate iodomethylzinc iodide (IZnCH₂I), the active intermediate responsible for converting alkenes into cyclopropanes . Beyond this classic transformation, the couple serves as an activated zinc source for generating organozinc reagents used in conjugate additions. It also functions effectively as a dehalogenating agent, a promoter for the reductive coupling of carbonyl compounds, and a reagent for reducing electron-deficient alkenes and alkynes . The couple can be synthesized through various methods, with a common preparation involving the treatment of zinc powder with hydrochloric acid and copper(II) sulfate . This material is a flammable solid and can cause skin, eye, and respiratory irritation. Proper handling procedures, including the use of personal protective equipment and working in a well-ventilated area, are essential .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuZn B1600618 Zinc-Copper couple CAS No. 12019-27-1

Properties

CAS No.

12019-27-1

Molecular Formula

CuZn

Molecular Weight

128.9 g/mol

IUPAC Name

copper;zinc

InChI

InChI=1S/Cu.Zn

InChI Key

TVZPLCNGKSPOJA-UHFFFAOYSA-N

SMILES

[Cu].[Zn]

Canonical SMILES

[Cu].[Zn]

Other CAS No.

12019-27-1

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthesis and Preparation Methodologies of the Zinc Copper Couple

Diverse Preparative Routes and Their Characteristics

The choice of a specific preparative method for the Zinc-Copper couple is often dictated by the intended application and the desired reactivity of the resulting reagent. wikipedia.org

Reduction of Copper(II) Oxide with Zinc Powder

An early and effective method for preparing the this compound involves the reduction of copper(II) oxide (CuO) with zinc powder. wikipedia.orgsmolecule.com This solid-state reaction is typically carried out at elevated temperatures.

In a representative procedure, copper(II) oxide powder is thoroughly mixed with zinc dust. orgsyn.org The mixture is then heated in a controlled atmosphere. For instance, one method involves heating a mixture of 30 g of powdered copper(II) oxide and 240 g of zinc dust in a Vycor tube. orgsyn.org A mixed gas stream of hydrogen and nitrogen is passed through the tube as the temperature is gradually raised to 500°C over four hours and then maintained for 30 minutes. orgsyn.org After cooling under a hydrogen atmosphere, the resulting dark gray lumps are ground into a fine powder. orgsyn.org This method produces a highly active couple suitable for reactions like the Simmons-Smith cyclopropanation. orgsyn.org A variation involves mixing 2 g of copper(II) oxide with 1.6 g of zinc powder and heating one end of the mixture with a roaring Bunsen flame until an exothermic reaction propagates through the material. rsc.org

Treatment of Zinc Powder with Hydrochloric Acid and Copper(II) Sulfate (B86663)

A more convenient and cost-effective method for preparing the this compound involves the treatment of zinc powder with hydrochloric acid (HCl) followed by a solution of copper(II) sulfate (CuSO₄). wikipedia.orgsmolecule.com This procedure activates the zinc surface and deposits copper onto it. doubtnut.com

A typical lab-scale preparation involves stirring zinc powder with dilute hydrochloric acid for a short period to clean and activate the zinc surface. orgsyn.orgsciencemadness.org The acid is then decanted, and the zinc is washed successively with water. orgsyn.orgsciencemadness.org Following the acid wash, the zinc powder is treated with an aqueous solution of copper(II) sulfate. orgsyn.orgsciencemadness.org The blue color of the copper sulfate solution disappears as copper metal deposits onto the zinc surface. epa.gov The resulting couple is then washed with water, followed by ethanol (B145695) and ether to remove any residual water and salts, before being dried under vacuum. orgsyn.orgsciencemadness.org The activity of the couple can be influenced by the concentrations of the acid and copper sulfate solutions, as well as the duration of the treatments. orgsyn.orgepa.gov

Copper(II) Acetate (B1210297) Monohydrate Method in Hot Acetic Acid (LeGoff's Procedure)

Reportedly one of the most reproducible methods for preparing a highly active this compound is the procedure developed by LeGoff, which utilizes copper(II) acetate monohydrate in hot acetic acid. wikipedia.orgsciencemadness.orgstudylib.net This method is known for its simplicity and the high activity of the resulting couple. sciencemadness.orgstudylib.net

In this procedure, zinc dust is added to a rapidly stirred, hot solution of copper(II) acetate monohydrate in acetic acid. sciencemadness.orgstudylib.net For example, 35 g of zinc dust can be added to a solution of 2.0 g of copper(II) acetate monohydrate in 50 mL of hot acetic acid. sciencemadness.orgstudylib.net After a very brief period, typically around 30 seconds, the stirring is stopped, and the couple is allowed to settle. sciencemadness.orgstudylib.net The supernatant is decanted, and the couple is washed with acetic acid and then multiple times with ether before being dried. sciencemadness.orgstudylib.net This method is favored for producing a storable form of activated zinc that is easily handled. sciencemadness.org

In Situ Generation Techniques for Enhanced Reactivity

For certain applications requiring immediate use and high reactivity, the this compound can be generated in situ. wikipedia.orgsmolecule.com This approach avoids the need for isolation and storage of the pre-formed couple.

One common in situ method involves the reaction of one equivalent of zinc dust with one equivalent of copper(I) chloride in a refluxing ethereal solvent. wikipedia.orgsmolecule.com This technique is particularly useful for reactions where the immediate presence of the activated zinc is beneficial. smolecule.com Another approach to in situ activation involves the use of reagents like 1,2-dibromoethane (B42909) or chlorotrimethylsilane (B32843) to activate the zinc surface directly in the reaction mixture. sciencemadness.orgstudylib.net While effective, these methods may not be suitable for all substrates and reaction conditions. sciencemadness.org

Comparative Analysis of Granular versus Powdered Zinc Precursors

The physical form of the zinc precursor, whether granular or powdered, has a significant impact on the reactivity of the resulting this compound. wikipedia.org

Powdered zinc, with its smaller particle size and consequently larger surface area, generally leads to a more reactive couple compared to granular zinc. doubtnut.comquora.com The increased surface area allows for more efficient deposition of copper and provides more active sites for subsequent reactions. doubtnut.com For instance, LeGoff's procedure using zinc dust results in a very active couple, while using granular zinc with the same procedure produces a less reactive product. sciencemadness.orgstudylib.net However, granular zinc can be advantageous in certain situations, such as in large-scale preparations where the reactivity needs to be more controlled. sciencemadness.org Studies on zinc powder metallurgy have shown that materials prepared from smaller zinc particles (e.g., 7.5 µm) exhibit different properties compared to those from larger particles (e.g., 150 µm). researchgate.net

Table 1: Comparison of Zinc Precursors for this compound Preparation

Feature Powdered Zinc Granular Zinc
Particle Size Typically <150 microns quora.com Typically ~695 microns (30 mesh) quora.com
Surface Area High doubtnut.comquora.com Low quora.com
Reactivity Higher sciencemadness.orgdoubtnut.com Lower sciencemadness.orgstudylib.net

| Typical Use | Laboratory-scale, high reactivity needed sciencemadness.org | Large-scale, controlled reactivity sciencemadness.org |

Factors Influencing the Activity and Reproducibility of the Couple

The activity and reproducibility of the this compound are influenced by a multitude of factors, making careful control of the preparation process crucial.

Source and Purity of Zinc and Copper: The purity of both the zinc and the copper source can affect the couple's performance. Impurities can either poison the active sites or, in some cases, act as promoters.

Ratio of Copper to Zinc: The amount of copper deposited onto the zinc surface is a critical parameter. While the zinc content is typically over 90%, the optimal ratio can vary depending on the intended application. wikipedia.org Studies have been conducted to determine the ideal copper-to-zinc ratio for specific reactions, such as the degradation of DDT, where a ratio of 1.0 meq of Cu per gram of Zn showed maximum yield. epa.gov

Preparation Method: As detailed in the previous sections, the chosen synthetic route significantly impacts the couple's characteristics. Factors like the temperature, reaction time, and washing procedures all play a role. wikipedia.orgorgsyn.orgsciencemadness.org

Activation Procedure: The method used to activate the zinc surface, such as acid washing, is crucial. It is often noted that activating the zinc before creating the couple makes a significant difference in reactivity. chemspider.com

Storage and Handling: The this compound can deteriorate in the presence of moist air and is often sensitive to oxygen, especially highly active preparations. sciencemadness.orgstudylib.netyoutube.com Therefore, it should be stored under an inert atmosphere, such as nitrogen, to maintain its activity. sciencemadness.orgstudylib.netyoutube.com

Particle Size: The particle size of the zinc precursor is a major determinant of surface area and, consequently, reactivity. doubtnut.comquora.com

Solvent and Additives: The solvent used during preparation and in subsequent reactions can influence the couple's behavior. Additives can also modulate the reactivity.

Table 2: Summary of Factors Affecting this compound Activity

Factor Influence on Activity and Reproducibility
Purity of Reagents Impurities can alter reactivity.
Copper:Zinc Ratio Affects the number of active sites; optimal ratio is reaction-dependent. wikipedia.orgepa.gov
Preparation Method Different methods yield couples with varying reactivity. wikipedia.org
Zinc Activation Pre-treatment of zinc (e.g., with acid) is critical for high activity. chemspider.com
Storage Conditions Susceptible to deactivation by air and moisture; requires inert atmosphere. sciencemadness.orgstudylib.netyoutube.com

| Zinc Particle Size | Finer powders lead to higher surface area and greater reactivity. doubtnut.comquora.com |

Impact of Copper to Zinc Ratio on Reaction Performance

The ratio of copper to zinc in the couple is a crucial factor that influences its performance in chemical reactions. While there is no rigorously defined composition, most preparations utilize a significant excess of zinc. wikipedia.org The zinc content is typically over 90%, ensuring that the copper is finely dispersed on a large zinc surface. wikipedia.orgmasterorganicchemistry.com The activation of zinc by copper is essential for the couple's utility, though the exact mechanism is not perfectly understood; it is speculated that copper enhances the reactivity of zinc at the alloy's surface. wikipedia.org

Different applications may employ varying ratios, which can affect reaction yields and rates. For instance, some preparations for the Simmons-Smith reaction use a zinc-to-copper mass ratio of approximately 10:1. orgsyn.org In contrast, the preparation of organozinc reagents like diethylzinc (B1219324) has been successful using a zinc-to-copper mass ratio of 4:1. thieme-connect.de It has been noted that for some applications, replacing the this compound with a zinc-silver couple can lead to improved yields and shorter reaction times. thermofisher.comajol.infochemie-brunschwig.ch

ApplicationReactants for Couple FormationApprox. Zn:Cu Molar RatioApprox. Zn:Cu Mass RatioOutcome/YieldSource
Norcarane SynthesisZinc Powder, Copper(II) Sulfate~10:1~10:1High purity norcarane orgsyn.org
Diethylzinc SynthesisZinc Dust, Copper Dust~3.9:1~4:165% yield of diethylzinc thieme-connect.de
Diethylzinc SynthesisZinc Dust, Copper(II) Oxide~23:1~12:181-84% yield of diethylzinc thieme-connect.de
Dichlorocyclobutenone SynthesisZinc Dust, Copper(II) Sulfate~8:1~8.6:1Optimal for cycloaddition efficiency orgsyn.org

This table presents data from various synthetic procedures to illustrate the different copper-to-zinc ratios used in preparing the this compound.

Effects of Zinc Morphology and Particle Size

The physical state and surface area of the zinc used are critical variables in the preparation and subsequent reactivity of the this compound. wikipedia.org Highly active couples are typically prepared from high-surface-area zinc, such as zinc dust or powder, rather than from larger forms like granules or shavings. orgsyn.org A less reactive couple is known to result when granular zinc is used.

The initial reaction to form the active species occurs at the surface of the metal, so a larger surface area facilitates a faster and more efficient reaction. lscollege.ac.in Procedures for highly active couples consistently specify the use of "zinc dust." thieme-connect.deorgsyn.org The goal is to create a large, reactive surface where the organozinc intermediates can form. The morphology of the zinc deposit can range from mossy and porous to crystalline, which impacts reactivity. cambridge.org The use of sonication has also been employed to enhance the rate of reactions, as it helps to activate the metal surface. wikipedia.orglscollege.ac.in

Zinc Morphology/FormPreparation MethodRelative ActivitySource
Zinc DustTreatment with Cu(OAc)₂ in hot acetic acidVery Active
Zinc DustTreatment with CuSO₄ solution after acid washActive, recommended for cyclopropanation orgsyn.org
Granular ZincSame procedure as zinc dustLess Reactive
Fine ShavingsTurned from a cast melt of Zn and CuActive thieme-connect.de

This table summarizes the impact of zinc's physical form on the reactivity of the resulting this compound.

Influence of Activating Agents and Protic Acids

The activation of zinc is a prerequisite for the formation of a reactive this compound. Commercial zinc is often coated with a passivating layer of zinc oxide or carbonate, which must be removed. Protic acids are commonly used for this purpose. wikipedia.org A typical procedure involves washing the zinc dust with a dilute acid, such as hydrochloric acid, to etch the surface and expose fresh, unoxidized metal before the introduction of a copper salt. wikipedia.orgorgsyn.org

Following acid activation, the zinc is treated with a solution of a copper salt, such as copper(II) sulfate or copper(II) acetate. wikipedia.org The more electropositive zinc reduces the copper ions, causing metallic copper to deposit onto the zinc surface, forming the active couple. wikipedia.org The use of copper(II) acetate in hot acetic acid is reported to be a simple and highly reproducible method for generating a very active couple. youtube.com In some procedures, other agents are added to further promote reactivity. For example, the addition of a crystal of iodine after the couple is formed appears to promote the subsequent reaction with diiodomethane (B129776) in cyclopropanation reactions. orgsyn.org

Activating AgentRole in PreparationExample ReactantSource
Hydrochloric AcidRemoves oxide layer from zinc surface3% HCl solution orgsyn.org
Acetic AcidSolvent and acid activatorGlacial acetic acid youtube.com
Copper(II) SulfateSource of copper for deposition2% CuSO₄ solution orgsyn.org
Copper(II) AcetateSource of copper for depositionCu(OAc)₂·H₂O wikipedia.org
IodinePromotes subsequent organozinc formationI₂ crystal orgsyn.org

This table outlines the common activating agents and their functions in the synthesis of the this compound.

Temperature and Solvent Medium Effects on Preparation

Temperature and the choice of solvent are significant factors that affect both the preparation of the this compound and its performance in subsequent reactions. wikipedia.orgnumberanalytics.com Preparation methods range from high-temperature gas-phase reactions to milder, solution-based approaches. An early method involved heating a mixture of zinc dust and copper(II) oxide to 500 °C in a stream of hydrogen gas. wikipedia.org Another approach involves heating zinc and copper dust with ethyl iodide in a sealed ampoule at 100 °C; however, at higher temperatures (135 °C), this particular reaction shows significant decomposition and lower yields. thieme-connect.de

More common and convenient methods are performed at lower temperatures in a liquid medium. The use of hot acetic acid or refluxing ether are frequently cited conditions. wikipedia.orgyoutube.com For example, a highly reproducible couple can be made by treating zinc powder with copper(II) acetate in hot acetic acid. wikipedia.org The couple can also be generated in situ in refluxing ether. wikipedia.org

The solvent not only mediates the formation of the couple but also influences the subsequent synthetic reaction. numberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for Simmons-Smith reactions. wikipedia.orgnumberanalytics.com Dimethoxyethane (DME) is also noted as a suitable solvent, particularly for higher-temperature reactions, due to its ability to form stable complexes with metal cations. rsc.org The reaction temperature during the use of the couple is also critical; for instance, in Simmons-Smith cyclopropanations, lower temperatures are often favored to achieve higher selectivity. numberanalytics.com

TemperatureSolventMethodNotesSource
500 °CHydrogen Gas (gas phase)Reduction of Copper(II) Oxide with Zinc dustEarly, high-temperature method wikipedia.org
100 °CNone (sealed tube)Reaction of Zinc/Copper dust with Ethyl IodideYields decrease at higher temperatures (135 °C) thieme-connect.de
HotAcetic AcidTreatment of Zinc dust with Copper(II) AcetateReportedly highly reproducible wikipedia.org
RefluxDiethyl EtherIn situ generation from Zinc dust and Copper(I) ChlorideConvenient for direct use wikipedia.org
Room Temp. to RefluxDiethyl Ether / THFSimmons-Smith or Reformatsky reactionsCommon solvents for reactions using the couple wikipedia.orgnumberanalytics.com

This table details the effects of temperature and solvent on the preparation and reactivity of the this compound.

Mechanistic Insights into Zinc Copper Couple Mediated Reactions

Proposed Activation Mechanisms at the Metal Surface

The enhanced reactivity of the zinc-copper couple compared to zinc metal alone is central to its synthetic utility. This heightened reactivity is attributed to specific interactions and processes occurring at the metallic surface.

Role of Copper in Enhancing Zinc Surface Reactivity

The primary role of copper in the this compound is to activate the zinc surface, thereby increasing its reactivity. youtube.comwikipedia.org While the exact nature of this activation is not fully documented, it is widely speculated that the presence of copper creates a more reactive surface on the zinc metal. wikipedia.org This activation is crucial for initiating reactions, such as the formation of organozinc reagents. wikipedia.org The synergy between the two metals is key; zinc, being more reactive, acts as the electron donor in redox reactions, while copper facilitates this process. vaia.com The intimate contact between fine particles of zinc and copper maximizes the reactive surface area, leading to a more efficient transfer of electrons. vaia.com

The preparation method of the this compound can influence its activity. Common methods involve the reduction of a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) sulfate (B86663), by zinc dust. wikipedia.org This process deposits copper onto the surface of the zinc particles, creating the active couple.

Heterogeneous Electron Transfer Processes

Reactions mediated by the this compound are fundamentally heterogeneous, occurring at the interface between the solid metal surface and the liquid phase containing the reactants. numberanalytics.com The transfer of electrons from the zinc metal to a substrate is a key step in many of these reactions. vaia.com This process is a form of heterogeneous electron transfer, where the reactants are in different phases. numberanalytics.com

In the context of the Simmons-Smith reaction, for example, the this compound facilitates the reductive cleavage of the carbon-iodine bond in diiodomethane (B129776). This involves the transfer of electrons from the zinc surface to the diiodomethane molecule. The presence of copper is believed to lower the activation energy for this electron transfer process, thereby increasing the reaction rate. rsc.org The efficiency of this electron transfer is influenced by factors such as the surface area and the nature of the interface between the metal and the solution. vaia.comnih.gov

Organometallic Intermediate Formation and Reactivity

A cornerstone of this compound chemistry is the in situ generation of organozinc intermediates, which are the active species in many subsequent transformations.

Generation of Iodomethylzinc Iodide (Simmons-Smith Reagent)

The reaction of a this compound with diiodomethane (CH₂I₂) leads to the formation of iodomethylzinc iodide (IZnCH₂I). wikipedia.orgsmolecule.com This organozinc compound is the key intermediate in the Simmons-Smith cyclopropanation reaction. wikipedia.orgwikipedia.org The formation of this reagent involves the oxidative addition of the zinc metal into the carbon-iodine bond of diiodomethane. wikipedia.org

This reagent is often referred to as a "carbenoid" because it behaves chemically like a carbene (CH₂) but is not a free carbene. organic-chemistry.orgmasterorganicchemistry.com The iodomethylzinc iodide is a more stable and selective species than free methylene (B1212753), allowing for controlled cyclopropanation reactions. masterorganicchemistry.comlibretexts.org The formation of this active zinc species occurs on the surface of the metal, and its rate can be enhanced by methods such as ultrasonication. wikipedia.orgorganic-chemistry.org The addition of a crystal of iodine is also known to promote the reaction between the this compound and methylene iodide. orgsyn.org

Equilibrium Considerations with Bis(iodomethyl)zinc (B12336892) and Zinc Iodide

The initially formed iodomethylzinc iodide exists in a solution in equilibrium with bis(iodomethyl)zinc (Zn(CH₂I)₂) and zinc iodide (ZnI₂). ucl.ac.uk This is an example of a Schlenk equilibrium, a common phenomenon in organometallic chemistry involving the redistribution of ligands around a metal center. wikipedia.orgwikipedia.org

2 IZnCH₂I ⇌ Zn(CH₂I)₂ + ZnI₂

Spectroscopic evidence suggests that this equilibrium heavily favors the formation of iodomethylzinc iodide (IZnCH₂I). ucl.ac.uk However, the presence of both species can have implications for the reactivity and selectivity of the cyclopropanation reaction. It has been suggested that bis(iodomethyl)zinc may be the species responsible for initiating the cyclopropanation, while iodomethylzinc iodide is the more reactive and selective species in certain catalytic enantioselective versions of the reaction. wiley-vch.deacs.org The position of the Schlenk equilibrium can be influenced by the solvent and the presence of other species in the reaction mixture. wikipedia.org For instance, the addition of zinc iodide can shift the equilibrium, leading to the formation of the more reactive (iodomethyl)zinc iodide from bis(iodomethyl)zinc. acs.orgacs.org

Radical and Carbenoid Pathways

The mechanism by which the Simmons-Smith reagent transfers the methylene group to an alkene has been a subject of considerable study. The two main proposed pathways involve either radical intermediates or a concerted carbenoid mechanism.

While some reactions involving the this compound, such as conjugate additions, are proposed to proceed through radical intermediates, the Simmons-Smith cyclopropanation is generally believed to follow a concerted, carbenoid pathway. youtube.comresearchgate.net In this concerted mechanism, the reaction with the alkene proceeds through a three-centered "butterfly-type" transition state. nrochemistry.comyoutube.com This mechanism is consistent with the observed stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.comnrochemistry.comyoutube.com

Computational studies using density functional theory (DFT) have provided further support for a concerted methylene-transfer pathway being the favored course for zinc carbenoids. wiley-vch.denih.gov These studies indicate that alternative pathways, such as carbometalation followed by cyclization, are less favorable for zinc-based reagents compared to more polarized lithium carbenoids. wiley-vch.deacs.org The exclusion of free carbenes as intermediates is a key feature of the Simmons-Smith reaction, which contributes to its synthetic utility and predictability. organic-chemistry.orglibretexts.org

However, it is worth noting that under certain conditions or with different substrates, radical pathways can become competitive. For instance, in conjugate addition reactions, the this compound can react with an alkyl halide to produce a radical species that then adds to an α,β-unsaturated system. youtube.com

Involvement of Methylene Carbenoid Species

The quintessential example of a this compound mediated reaction involving a carbenoid-like species is the Simmons-Smith reaction, which is a widely used method for the synthesis of cyclopropanes from alkenes. chemistry-reaction.comorgosolver.com This process is renowned for its stereospecificity, where the configuration of the starting alkene is preserved in the cyclopropane product. nrochemistry.comlibretexts.org

The reaction does not proceed through a free methylene carbene (CH₂). Instead, the this compound reacts with diiodomethane (CH₂I₂) in an insertion reaction to form an organozinc intermediate, iodomethylzinc iodide (ICH₂ZnI). masterorganicchemistry.comnih.gov This species is referred to as a "carbenoid," a substance that exhibits carbene-like reactivity but is not a true carbene. libretexts.orgmasterorganicchemistry.comlibretexts.org The carbenoid is more stable than the free carbene, allowing for controlled reactions. masterorganicchemistry.com

The accepted mechanism for the cyclopropanation step is a concerted process. nrochemistry.commasterorganicchemistry.com The carbenoid (ICH₂ZnI) reacts with the alkene via a three-centered, "butterfly-type" transition state. chemistry-reaction.comnrochemistry.com In this transition state, the methylene group is transferred to the alkene double bond, forming two new carbon-carbon bonds simultaneously, while the zinc and iodine atoms are eliminated. orgosolver.com This concerted nature accounts for the observed stereospecificity of the reaction. chemistry-reaction.comlibretexts.org Density functional theory (DFT) calculations support that the IZnCH₂I molecule is the active reagent in the Simmons-Smith reaction. nih.gov

Table 1: Key Features of the Simmons-Smith Carbenoid Mechanism

FeatureDescriptionSource(s)
Reagents Alkene, Diiodomethane (CH₂I₂), this compound (Zn-Cu) nrochemistry.com, chemistry-reaction.com
Active Species Iodomethylzinc iodide (ICH₂ZnI), a carbenoid masterorganicchemistry.com, libretexts.org, nih.gov
Mechanism Concerted, single-step transfer of a CH₂ group masterorganicchemistry.com, nrochemistry.com
Transition State Three-centered "butterfly-type" nrochemistry.com, chemistry-reaction.com
Stereochemistry Stereospecific; the stereochemistry of the alkene is retained in the product nrochemistry.com, chemistry-reaction.com, libretexts.org

Proposed Radical Mechanisms in Conjugate Additions

When the this compound is used with alkyl iodides and α,β-unsaturated carbonyl compounds or other electron-deficient alkenes, a different mechanistic pathway involving radical intermediates has been proposed. sciencemadness.orgnih.gov This reaction facilitates the formation of a new carbon-carbon bond at the β-position of the unsaturated system. youtube.com

The proposed mechanism, notably advanced by Luche's group, begins with the reduction of the alkyl iodide by the this compound to generate an alkyl radical (R•). sciencemadness.orgnih.gov This radical species then adds to the β-carbon of the electron-deficient alkene, forming a new carbon-centered radical intermediate. sciencemadness.orgyoutube.com Following this addition, a further single-electron transfer, likely from the zinc metal, reduces the intermediate radical to a zinc enolate. sciencemadness.orgyoutube.com This enolate is then protonated during workup to yield the final conjugate addition product. youtube.com

Evidence supporting a radical pathway includes:

The use of (S)-octyl iodide leads to a racemic product, suggesting the formation of a planar, achiral radical intermediate that loses stereochemical information. sciencemadness.org

Experiments involving radical cyclization have provided direct, though low-yielding, evidence for radical intermediates. sciencemadness.org

The reaction conditions are mild and tolerate a wide variety of functional groups. sciencemadness.org

This radical pathway is distinct from the concerted carbenoid mechanism and expands the synthetic utility of the this compound to include 1,4-addition reactions. sciencemadness.orgnih.govyoutube.com

Table 2: Example of a this compound Mediated Conjugate Addition

Reactant 1Reactant 2ProductProposed IntermediateSource(s)
α,β-Unsaturated KetoneIsopropyl Iodideβ-Isopropyl KetoneIsopropyl Radical ( (CH₃)₂CH• ) youtube.com
α,β-Unsaturated AlkeneAlkyl IodideConjugate Addition ProductAlkyl Radical ( R• ) youtube.com, sciencemadness.org

Applications of the Zinc Copper Couple in Contemporary Organic Synthesis

Cyclopropanation Reactions: The Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone of organic chemistry, providing a reliable method for the synthesis of cyclopropanes from alkenes and diiodomethane (B129776) in the presence of a zinc-copper couple. nrochemistry.comthermofisher.com This reaction is valued for its stereospecificity and broad functional group tolerance. researchgate.netorganicreactions.org The key reactive intermediate is an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which is generated from the reaction of diiodomethane with the this compound. orgosolver.comnumberanalytics.com

The Simmons-Smith reaction is applicable to a wide array of alkenes. nrochemistry.com Generally, electron-rich alkenes exhibit higher reactivity towards the electrophilic zinc carbenoid species compared to electron-poor alkenes. researchgate.netorganicreactions.orgmasterorganicchemistry.com This is because the electrophilic nature of the Simmons-Smith reagent favors interaction with more nucleophilic double bonds. chemistry-reaction.com

The reaction is, however, sensitive to steric hindrance. masterorganicchemistry.comedurev.in Highly substituted alkenes may react more slowly. chemistry-reaction.com Despite this, the reaction is compatible with a diverse range of functional groups, including alkynes, alcohols, ethers, aldehydes, ketones, carboxylic acids and their derivatives, carbonates, sulfones, sulfonates, silanes, and stannanes. edurev.in This broad compatibility makes it a valuable tool in the synthesis of complex molecules. numberanalytics.com

The presence of hydroxyl groups in the substrate can influence the stereochemical outcome of the reaction. The zinc in the reagent can coordinate with the hydroxyl group, directing the cyclopropanation to occur cis to the hydroxyl group. edurev.inwikiwand.com This directing effect can be a powerful tool for controlling the stereochemistry of the product. organicreactions.orgunl.pt

Table 1: Substrate Scope in Simmons-Smith Cyclopropanation

Substrate Type Reactivity Notes
Simple Alkenes Good General and effective. nrochemistry.com
Electron-Rich Alkenes (e.g., enol ethers) High React faster due to the electrophilic nature of the reagent. researchgate.netmasterorganicchemistry.comchemistry-reaction.com
α,β-Unsaturated Ketones and Aldehydes Moderate Can be used as substrates. nrochemistry.comchemistry-reaction.com
Highly Substituted Alkenes Slow Steric hindrance can reduce the reaction rate. masterorganicchemistry.comchemistry-reaction.com
Allylic Alcohols Good The hydroxyl group can direct the stereochemistry of the cyclopropanation. edurev.inwikiwand.com

A hallmark of the Simmons-Smith reaction is its stereospecificity. tutorchase.comwikipedia.org The reaction proceeds in a concerted manner, where the methylene (B1212753) group is delivered to the double bond from the same face (syn-addition). masterorganicchemistry.com This means that the original stereochemistry of the alkene is preserved in the cyclopropane (B1198618) product. tutorchase.comwikipedia.org For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will produce a trans-disubstituted cyclopropane. chemistry-reaction.com This retention of configuration is a direct consequence of the concerted mechanism, which avoids intermediates that could allow for bond rotation and loss of stereochemical information. masterorganicchemistry.com The reaction is believed to proceed through a three-centered "butterfly-type" transition state. nrochemistry.com

Table 2: Stereochemical Outcome of the Simmons-Smith Reaction

Starting Alkene Configuration Product Cyclopropane Configuration
cis cis
trans trans

While the classic Simmons-Smith reaction is most effective with electron-rich alkenes, its application has been extended to electron-deficient olefins. rsc.org The reaction with these substrates is typically sluggish due to the electrophilic nature of the zinc carbenoid. rsc.org However, modifications to the reaction conditions can enhance the reactivity. For instance, the use of diethylzinc (B1219324) (the Furukawa modification) in place of the this compound can lead to a more reactive reagent. unl.ptrsc.org Furthermore, the addition of a nickel catalyst has been shown to dramatically accelerate the cyclopropanation of electron-deficient alkenes such as α,β-unsaturated ketones, esters, and amides. rsc.org This catalytic approach can even reverse the chemoselectivity typically observed, favoring the cyclopropanation of an electron-deficient double bond in the presence of a more electron-rich one. rsc.org

The Simmons-Smith reaction can also be applied to alkynes, although this application is less common in introductory organic synthesis. masterorganicchemistry.com The reaction of an alkyne with diiodomethane and a this compound yields a cyclopropene. edurev.inwikipedia.orgmasterorganicchemistry.com However, the traditional Simmons-Smith conditions have been reported to be largely ineffective for the cyclopropenation of alkynes, often leading to complex mixtures or low yields of C-H insertion products with terminal alkynes. uniovi.es More recent research has shown that zinc-catalyzed cyclopropenation of alkynes can be achieved using enynones as a carbene source, demonstrating a novel reactivity pattern for zinc carbenoids. uniovi.es

Reductive Functionalization Reactions

Beyond cyclopropanation, the this compound is a valuable reagent for various reductive functionalization reactions. wikipedia.org

The this compound facilitates the conjugate addition of alkyl halides to α,β-unsaturated carbonyl compounds. wikipedia.org This reaction, a type of Michael addition, allows for the formation of a new carbon-carbon bond at the β-position of the unsaturated system. researchgate.net The process is believed to involve the formation of an organozinc intermediate from the alkyl halide and the this compound. nih.gov This organozinc reagent then adds to the electron-deficient double bond of the α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org The reaction has been successfully carried out in aqueous media. researchgate.net The use of zinc dust in the presence of a cobalt catalyst has also been shown to be effective for the reductive coupling of alkyl halides with alkenes bearing electron-withdrawing groups. organic-chemistry.org

Reductive Coupling of Carbonyl Compounds

The this compound is instrumental in the reductive dimerization of carbonyl compounds, leading to the formation of diols or alkenes. sciencemadness.org One notable application is in pinacol (B44631) cross-coupling reactions. For instance, the sonication of carvone (B1668592) with zinc dust and copper(II) chloride in an acetone/water mixture results in a cross-coupling product in high yield. sciencemadness.org

Furthermore, the this compound is a key component in preparing the low-valent titanium reagent used in the McMurry coupling reaction. sciencemadness.orgslideshare.net This reaction reductively couples two carbonyl groups to form an alkene. wikipedia.org The reagent is typically prepared from titanium(III) chloride (TiCl₃) and a reducing agent, with the this compound being a preferred choice. slideshare.netrsc.org This combination has proven effective for coupling both aliphatic and aromatic ketones. wikipedia.orgrsc.org The reaction is believed to proceed through the formation of a pinacolate (1,2-diolate) complex, which is then deoxygenated by the oxophilic titanium species to yield the final alkene. wikipedia.org

Table 1: Examples of Reductive Coupling of Carbonyl Compounds

Carbonyl Substrate(s)Product TypeYieldReference
Carvone and AcetoneCross-Coupled Diol92% sciencemadness.org
Various Aldehydes/KetonesAlkeneHigh slideshare.net
BenzophenoneTetraphenylethyleneN/A wikipedia.org

Reduction of Alkyl Halides to Alkanes

A fundamental application of the this compound is the reduction of alkyl halides to their corresponding alkanes. askiitians.comaskiitians.com This reaction is typically carried out in an alcohol solvent, such as ethanol (B145695). askiitians.comunacademy.com The reagent effectively removes the halogen atom and replaces it with a hydrogen atom. unacademy.comvedantu.com For example, methyl iodide can be reduced to methane (B114726) using a this compound in alcohol. vedantu.com The process involves the transfer of electrons from the zinc to the alkyl halide, leading to the formation of the alkane. doubtnut.com This method is a general and high-yielding route for the synthesis of pure hydrocarbons from alkyl halides. askiitians.com

Table 2: Reduction of Alkyl Halides to Alkanes

Alkyl HalideReagentsProductReference
R-X (general)Zn-Cu couple, AlcoholR-H (Alkane) askiitians.com
Methyl iodideZn-Cu couple, AlcoholMethane vedantu.com
Ethyl chlorideZn, HCl (related method)Ethane unacademy.com

Dehalogenation Processes

The this compound is also employed in more specialized dehalogenation reactions. It can be used to reduce 1,2-dihalides to form alkenes, often in the presence of acetic acid. sciencemadness.org A specific example involves the reduction of bromooxiranes, which are derived from allyl alcohols. Sonication of these substrates with a this compound leads to the formation of a 1,3-transposed allylic alcohol, facilitated by the strain in the oxirane ring. sciencemadness.org

Additionally, the reductive dehalogenation of α-halo ketones using agents like the this compound generates zinc enolates in a site-specific manner. wikipedia.org These intermediates can then participate in subsequent reactions. Similarly, the reduction of α,α'-dihalo ketones with the this compound can produce 2-oxyallyl metal complexes. wikipedia.org

Table 3: Examples of Dehalogenation Reactions

SubstrateProduct TypeKey FeatureReference
1,2-DihalidesAlkeneElimination sciencemadness.org
Bromooxiranes1,3-transposed Allylic AlcoholRing strain facilitates reaction sciencemadness.org
α-Halo ketonesZinc EnolateSite-specific enolate formation wikipedia.org
α,α'-Dihalo ketones2-Oxyallyl Metal ComplexIntermediate for cycloadditions wikipedia.org

Reduction of Electron-Deficient Alkenes and Alkynes

The this compound can selectively reduce carbon-carbon multiple bonds that are activated by electron-withdrawing groups such as esters, ketones, or nitriles. sciencemadness.orgyoutube.com This reduction is typically performed in refluxing methanol (B129727). sciencemadness.org Isolated, unactivated alkenes are generally not affected under these conditions. sciencemadness.orgyoutube.com

In the case of alkynes, reduction with the this compound provides a method to produce (Z)-alkenes stereoselectively. youtube.comscbt.com This offers a complementary approach to other partial reduction methods like Lindlar catalysis. youtube.com The mechanism is thought to involve single electron transfers from the zinc metal to the alkyne, ultimately leading to the cis-alkene upon hydrolysis. youtube.com

Table 4: Reduction of Activated Alkenes and Alkynes

Substrate TypeElectron-Withdrawing GroupProductStereoselectivityReference
Electron-Deficient AlkeneEster, Ketone, NitrileAlkaneN/A sciencemadness.org
Unactivated AlkyneN/A(Z)-AlkeneStereoselective for cis youtube.comscbt.com

Formation of Reactive Organozinc Species

Beyond its role as a simple reducing agent, the this compound is crucial for generating highly reactive organozinc intermediates that are valuable in carbon-carbon bond formation.

Synthesis of Zinc Homoenolates and Bishomoenolates

Research by Yoshida's group highlighted the effectiveness of the this compound in preparing zinc homoenolates and bishomoenolates. sciencemadness.orgstudylib.net For example, the reaction of ethyl 4-iodobutyrate with a this compound in a benzene (B151609) and DMA solvent mixture generates the corresponding zinc homoenolate. sciencemadness.org This reactive intermediate can then be coupled with various electrophiles, such as acyl chlorides or vinyl iodides, in the presence of a palladium catalyst to form more complex molecules. sciencemadness.orgstudylib.net Another approach involves the reductive silylation of allyl 3-iodopropionate using a this compound as a milder alternative to alkali metal reduction for accessing related intermediates. uwindsor.ca

Generation of 2-Oxyallyl Cations for Cycloaddition Reactions

The this compound is used to generate 2-oxyallyl cations from α,α'-dihalo ketones. sciencemadness.orgstudylib.net These electrophilic three-carbon components are valuable in cycloaddition reactions for constructing cyclic systems. wikipedia.orgorganicreactions.org Upon generation, these 2-oxyallyl species can be trapped in situ by dienes or alkenes. wikipedia.org This methodology allows for [4+3] cycloadditions with dienes to form seven-membered rings and [3+2] cycloadditions with alkenes to yield five-membered rings (cyclopentanones). sciencemadness.orgwikipedia.orgthieme-connect.com The reaction's utility has been demonstrated in the synthesis of complex natural products. thieme-connect.com

Broader Catalytic and Stoichiometric Applications in C-C and C-X Coupling

The this compound, an alloy of zinc and copper, serves as a highly effective reagent in a multitude of organic synthesis applications. wikipedia.org While historically popularized for its role in the Simmons-Smith cyclopropanation, its utility extends to a broader range of catalytic and stoichiometric applications, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The activation of zinc by copper is fundamental to the couple's reactivity, though the precise nature of this activation is not always fully documented. wikipedia.org It is widely speculated that the copper enhances the reactivity of the zinc at the alloy's surface. wikipedia.org

In modern catalysis, the combination of copper and zinc in bimetallic systems has been shown to produce synergistic effects, where the performance of the dual-metal catalyst surpasses that of its individual components. This is particularly evident in electrocatalytic CO2 reduction, where Cu-Zn catalysts exhibit enhanced activity and selectivity.

The synergy in Cu/Zn systems often stems from electronic effects between the two metals. caltech.eduresearchgate.net The difference in electronegativity between copper and zinc can facilitate electron transfer, modulating the electronic properties of the active sites and optimizing the adsorption of intermediates. rsc.org In some systems, such as N-bridged Cu-Zn dual-atom catalysts, the bridge creates an electronic pathway that enhances synergistic interactions and lowers reaction energy barriers. rsc.org

Research into Cu/Zn bimetallic catalysts for CO2 reduction has provided significant insights into this synergy. Studies have shown that the ratio of copper to zinc is a critical factor influencing product selectivity. For instance, specific Cu-Zn alloy compositions have been found to synergistically promote the formation of ethanol, while others are highly selective for CO or other C2 products. mdpi.comrsc.org In these systems, zinc can increase the surface concentration of CO, a key intermediate, while the bimetallic Cu-Zn sites can stabilize intermediates like the carboxyl group, facilitating the reduction process. caltech.edumdpi.com The physical arrangement of the atoms is also crucial; a homogeneous distribution of Cu and Zn atoms in an alloy can lower the energy barriers for C-C dimerization and promote the formation of C2 products. mdpi.com

Beyond CO2 reduction, Cu/Zn dual-catalytic systems have been explored for other transformations. A dual-site biomimetic copper/zinc metal-organic framework (Cu/Zn-MOF) demonstrated multiple enzyme-like activities, where the neighboring Cu and Zn sites, coordinated to nitrogen atoms, mimicked the structure of natural copper-zinc superoxide (B77818) dismutase (CuZn-SOD). acs.org Similarly, atomically dispersed Cu-N4 and Zn-N4 sites on a carbon support have shown a cooperative catalytic mechanism in the oxygen reduction reaction (ORR), where the zinc adjusts the electronic distribution of the copper active center. nih.gov

Table 1: Performance of Synergistic Cu/Zn Bimetallic Catalysts in CO2 Reduction

Catalyst CompositionKey FindingsProduct(s)Reference(s)
Cu-Zn alloys (various ratios)Zn and Cu synergistically promote ethanol formation. The Cu4Zn composition shows high selectivity and stability for ethanol.Ethanol, Ethylene (B1197577), Formate (B1220265) mdpi.com
Cu5Zn8 bimetallic catalystHigh selectivity for HCOOH compared to pure Cu or Zn catalysts.HCOOH mdpi.com
Homogeneous CuZn bimetallic NPsStable catalyst with no significant decrease in total current density or Faradaic efficiency for C2H4 and CO after 15 hours.C2H4, CO mdpi.com
Cu/ZnO (Cu:Zn = 5:4)Good performance without reduction pretreatment, with a CO2 conversion of 12.9% and methanol selectivity of 85.1%.Methanol scielo.br
Hierarchically porous Cu5Zn8Demonstrated high C2H5OH selectivity of 46.6% and excellent stability over 11 hours.C2H5OH rsc.org
Zn-rich Zn-Cu catalystsExhibit intrinsic activity for CO formation superior to pure Zn, Cu, and Ag.CO caltech.eduresearchgate.net

The this compound is a cornerstone reagent for generating organozinc species and facilitating a variety of organometallic transformations. Its mechanistic role often involves the generation of either organozinc intermediates or radical species via single electron transfer.

Simmons-Smith Reaction: This is the classic application of the this compound, used for the cyclopropanation of alkenes. wikipedia.org The couple reacts with a dihalomethane, typically diiodomethane, to form an organozinc intermediate, iodomethylzinc iodide (ICH2ZnI). wikipedia.orgwikipedia.org This species is considered a "carbenoid" because it behaves as a source of the CH2 group, which it transfers to an alkene to form a cyclopropane ring. fiveable.me The mechanism is thought to involve a three-centered "butterfly-type" transition state. wikipedia.org

Conjugate Addition: The this compound is used to generate alkyl zinc reagents for 1,4-conjugate addition to α,β-unsaturated ketones, esters, and nitriles. wikipedia.orgnih.govyoutube.com The mechanism can proceed through a radical pathway. nih.govrsc.org For instance, an alkyl iodide reacts with the this compound to form an alkyl radical. youtube.com This radical then attacks the β-carbon of the unsaturated system, generating a new carbon-centered radical, which is subsequently reduced by another single electron transfer from the zinc to form a zinc enolate. nih.govyoutube.com Protonation of this intermediate yields the final conjugate addition product. youtube.com

Reductive Coupling: The couple is also employed in the reductive coupling of carbonyl compounds, often called pinacol coupling, to form 1,2-diols. kirj.ee In some cases, the reaction can proceed further to yield alkenes, as seen in the McMurry reaction, which often uses a combination of a titanium salt and a reducing agent like the this compound. youtube.com The mechanism involves single electron transfer from the metal to the carbonyl group, generating a ketyl radical. Dimerization of two ketyl radicals produces a pinacolate intermediate, which upon hydrolysis gives the 1,2-diol. youtube.com

Dehalogenation: The this compound serves as an effective dehalogenating agent for a range of organic halides. wikipedia.org This includes the reduction of alkyl halides and the elimination of vicinal dihalides to form alkenes. youtube.commsu.edu

The versatility of the this compound in these transformations stems from its ability to act as a storable, activated form of zinc, capable of participating in both two-electron (organozinc formation) and single-electron transfer processes. sciencemadness.org

Table 2: Mechanistic Roles of this compound in Key Transformations

TransformationSubstrate(s)Key Intermediate(s)Product(s)Reference(s)
Simmons-Smith ReactionAlkene, DihalomethaneIodomethylzinc iodide (Carbenoid)Cyclopropane wikipedia.orgwikipedia.orgfiveable.me
Conjugate Additionα,β-Unsaturated Carbonyl/Nitrile, Alkyl HalideAlkyl Radical, Zinc Enolate1,4-Adduct wikipedia.orgnih.govyoutube.comrsc.org
Reductive (Pinacol) CouplingKetone/AldehydeKetyl Radical, Pinacolate1,2-Diol youtube.comkirj.ee
Reductive Coupling (McMurry Type)Ketone/AldehydeKetyl Radical, Titanium speciesAlkene youtube.com
Reduction of AlkynesAlkyneRadical Aniontrans-Alkene youtube.com

Characterization Methodologies for the Zinc Copper Couple and Intermediates

Surface and Compositional Analysis Techniques

The surface characteristics and elemental makeup of the zinc-copper couple are critical determinants of its reactivity. Researchers employ a variety of techniques to obtain a comprehensive understanding of these properties. The composition can vary, though it typically consists of over 90% zinc. wikipedia.org Some commercial preparations specify a copper content of 1-4% with zinc at 90% or higher, appearing as a grey to dark grey powder. thermofisher.comavantorsciences.com

Microscopy techniques are fundamental for visualizing the surface morphology. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to examine particle size, shape, and aggregation. kashanu.ac.irresearchgate.net For instance, in studies of related zinc-copper ferrite (B1171679) nanoparticles, SEM and TEM confirmed particle agglomeration and provided crystallite size information that corroborated X-ray diffraction results. kashanu.ac.ir

Elemental composition is often determined using Energy Dispersive X-ray (EDX) analysis, which is frequently coupled with SEM to map the distribution of zinc and copper within the material. kashanu.ac.ir X-ray Photoelectron Spectroscopy (XPS) is another powerful surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) state of the elements on the surface. researchgate.netacs.org For example, in situ XPS has been used at pressures between 180 and 500 millibar to probe the nature of zinc and reaction intermediates during carbon dioxide hydrogenation, demonstrating the importance of analyzing the catalyst under reaction conditions. researchgate.net

Table 1: Key Techniques for Surface and Compositional Analysis

Technique Information Obtained Typical Application/Finding for Zn-Cu Systems Reference(s)
Scanning Electron Microscopy (SEM) Surface morphology, topography, particle size and shape. Investigation of surface structure and particle agglomeration. kashanu.ac.irresearchgate.net kashanu.ac.irresearchgate.net
Transmission Electron Microscopy (TEM) Internal structure, crystallite size, and particle distribution. Confirms crystallite size and agglomeration, often in agreement with XRD data. kashanu.ac.ir kashanu.ac.ir
Energy Dispersive X-ray (EDX) Elemental composition and distribution mapping. Confirms the presence and composition of zinc and copper in prepared materials. kashanu.ac.ir kashanu.ac.ir
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical (oxidation) states. Probes the nature of zinc species (e.g., metallic vs. oxidized) and identifies surface intermediates under in situ conditions. researchgate.netacs.org researchgate.netacs.org
Elemental Analysis Bulk elemental composition (e.g., % Cu and % Zn). Confirms the overall ratio of copper to zinc in the couple, typically showing ≥90.0% Zn and 0.5% to 4.0% Cu. thermofisher.com thermofisher.com

Spectroscopic Investigations of Reaction Intermediates

Identifying the transient species formed during reactions mediated by the this compound is key to elucidating reaction mechanisms. Spectroscopic techniques are invaluable for this purpose, allowing for the observation of short-lived intermediates under reaction conditions.

Stopped-flow spectroscopy is a powerful method for studying rapid reaction kinetics. By mixing reactants and rapidly recording spectra, it can capture the formation and decay of intermediates with lifetimes in the seconds or even milliseconds regime. nih.gov For example, in the reaction between Zn₇MT-3 and Cu(II), stopped-flow UV-Vis electronic absorption spectroscopy was used to monitor the evolution of reaction intermediates. This revealed the rapid formation of transient species absorbing at 430–450 nm, which were identified as unusually long-lived disulfide radical anions (DRAs). nih.gov

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides information about the vibrational modes of molecules, making it an excellent tool for identifying functional groups of reaction intermediates. nih.govkirj.ee In studies of CO₂ hydrogenation over Cu/ZnO catalysts, operando FT-IR spectroscopy, combined with other techniques, provided direct evidence for zinc formate (B1220265) as the principal observable reactive intermediate. nih.gov Similarly, surface-enhanced infrared absorption spectroscopy (SEIRAS) has been employed to directly observe other intermediates in CO₂ reduction on copper surfaces, such as carboxyl species (*COOH). acs.org

Table 2: Spectroscopic Techniques for Investigating Reaction Intermediates

Technique Type of Intermediate Detected Reaction Context Reference(s)
Stopped-Flow UV-Vis Spectroscopy Disulfide Radical Anions (DRAs) Reaction between Zn₇MT-3 and Cu(II) nih.gov
Steady-State Isotope Transient Kinetic Analysis with FT-IR (SSITKA-FTIR) Zinc Formate CO₂ hydrogenation to methanol (B129727) over a Cu/ZnO catalyst. nih.gov
X-ray Photoelectron Spectroscopy (XPS) Formate (HCOO) and Methoxide (OCH₃) CO₂ hydrogenation on a Zn-Cu catalyst surface. researchgate.net
Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) Carboxyl (*COOH) and Bidentate COO⁻ Electrochemical CO₂ reduction on Cu surfaces. acs.org

X-ray Diffraction Studies for Structural Elucidation of Related Systems

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of materials. For the this compound and related catalytic systems, XRD provides crucial information on the phases present, lattice parameters, and crystallite size. nih.gov

In studies of zinc-copper ferrite nanoparticles, powder XRD was used to confirm the formation of the desired single-phase spinel structure. kashanu.ac.irsapub.org Analysis of the diffraction patterns allows for the calculation of the lattice constant and crystallite size. kashanu.ac.ir For example, in one study, the observed crystallographic d-value of 2.52 Å was matched to the (311) plane of the zinc-copper ferrite system, confirming the structure. kashanu.ac.ir

Operando XRD studies are particularly insightful as they monitor structural changes in the catalyst under actual reaction conditions. During CO₂ hydrogenation, time-resolved XRD showed that a copper-zinc alloy, formed under highly reducing conditions, transforms under the reaction atmosphere into a mixture of zinc oxide and formate, highlighting the dynamic nature of the catalyst's structure. nih.gov Similarly, in situ XRD has been used to study the structural evolution of electrodes in rechargeable zinc-copper batteries, identifying the formation of new phases like zinc hexacyanoferrate (ZnHCF) during cycling, which can be responsible for changes in battery performance. acs.org

Table 3: Findings from X-ray Diffraction Studies

System Studied Key Findings from XRD Significance Reference(s)
Zinc-Copper Ferrite Nanoparticles Confirmed single-phase cubic spinel structure; calculated lattice constants and crystallite sizes (e.g., 27-36 nm). Verifies the successful synthesis of the target material and provides fundamental structural parameters. kashanu.ac.irsapub.org
Cu/ZnO Catalyst for Methanol Synthesis Operando XRD revealed the transformation of a Cu-Zn alloy into ZnO, zinc formate, and metallic Cu under CO₂/H₂ atmosphere. Showed that the active catalyst structure is dynamic and adapts to the reaction environment. nih.gov
Rechargeable Zn/CuHCF Battery Cathode In situ XRD identified the appearance of new diffraction peaks corresponding to new Zn-rich phases during battery cycling. Elucidated mechanisms of capacity fade and aging by revealing irreversible structural changes in the electrode material. acs.org
Cu(II) and Zn(II) Complexes Determined crystal lattice parameters and confirmed a tetragonal structure for the synthesized complexes. Provides fundamental crystallographic data for molecular complexes involving zinc and copper. materialsciencejournal.org

Theoretical and Computational Investigations of Zinc Copper Coupled Systems

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

DFT calculations have been instrumental in elucidating the mechanisms and energy landscapes of reactions catalyzed by zinc-copper systems. A prominent example is the Simmons-Smith cyclopropanation reaction. Theoretical studies have explored the potential energy surface for the reaction of olefins with organozinc reagents, which are often activated by copper.

One DFT study investigated the reaction between ethylene (B1197577) and (chloromethyl)zinc chloride, a model for the Simmons-Smith reaction. It identified two competing pathways: an addition channel leading to cyclopropane (B1198618) and an insertion channel resulting in propene. The calculations revealed a lower activation energy for the addition pathway (24.7 kcal mol⁻¹) compared to the insertion pathway (36.0 kcal mol⁻¹), explaining the experimental preference for cyclopropanation. acs.org The transition state for the addition was found to have a three-centered structure, which accounts for the observed stereochemistry of the reaction. acs.org

In the context of asymmetric cyclopropanation using chiral ligands, DFT calculations have shown that monomeric iodomethylzinc allyloxide, formed in situ, tends to aggregate into dimers or tetramers which can lead to a racemic product. nih.govacs.org However, the presence of a chiral dioxaborolane ligand favors the formation of a more stable four-coordinated chiral zinc complex, which then proceeds with the cyclopropanation. nih.govacs.org The enantioselectivity is influenced by factors such as torsional strain, 1,3-allylic strain, and ring strain in the transition states. nih.govacs.org

Beyond cyclopropanation, DFT has been applied to understand other reactions involving zinc-copper systems. For instance, in the electrochemical reduction of CO₂, a phase-separated Cu-Zn bimetallic catalyst was found to be more active and stable than a core-shell structured one. bohrium.comacs.org DFT calculations revealed that the phase-separated structure has a lower energy barrier for the formation of the crucial *COOH intermediate. bohrium.comacs.org

Similarly, in the hydrogenation of CO₂ to methanol (B129727) over Cu/ZnO catalysts, DFT combined with other techniques has helped to resolve the debate over the nature of the active site. sci-hub.se The results indicate a synergy at the Cu-ZnO interface, facilitating methanol synthesis through a formate (B1220265) intermediate pathway. sci-hub.se Under reaction conditions, surface zinc in a Zn-Cu alloy oxidizes to ZnO, leading to comparable activity to a ZnO/Cu catalyst. sci-hub.se

DFT has also been used to study the catalytic conversion of furfural (B47365) to furfuryl alcohol. mdpi.comresearchgate.net Calculations showed that while transition metal oxides like NiO, CuO, and ZnO can catalyze this reaction, doping with uranium can significantly alter the catalytic performance. mdpi.comresearchgate.net

Table 1: Calculated Activation and Reaction Energies for Selected Zinc-Copper Catalyzed Reactions

ReactionReactantsCatalyst ModelComputational MethodActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Simmons-Smith Cyclopropanation (Addition)Ethylene + ClCH₂ZnCl(Chloromethyl)zinc chlorideDFT (B3LYP)24.7 acs.org-
Simmons-Smith Cyclopropanation (Insertion)Ethylene + ClCH₂ZnCl(Chloromethyl)zinc chlorideDFT (B3LYP)36.0 acs.org-
Simmons-Smith CyclopropanationEthene + ICH₂ZnIMonomeric iodomethylzinc iodideDFT11.5 - 14.6 (48 - 61 kJ/mol) rsc.org-33.5 - -37.8 (-140 - -158 kJ/mol) rsc.org
CO₂ Reduction to COCO₂Phase-separated Cu-ZnDFTLower barrier for *COOH formation bohrium.comacs.org-
Furfural to Furfuryl AlcoholFurfural + H₂ZnORelativistic DFTAdsorption: -6.6 (-27.53 kJ/mol) mdpi.comHydrogenation: -3.2 (-13.50 kJ/mol) mdpi.com

Note: Energy values are converted from kJ/mol to kcal/mol where necessary for comparison, using the conversion factor 1 kcal = 4.184 kJ.

Electronic Structure Analysis of the Zinc-Copper Interface

The electronic structure at the interface between zinc and copper is a critical factor governing the performance of bimetallic catalysts. Theoretical studies have provided significant insights into the nature of this interface and its role in catalysis.

In Cu/ZnO catalysts for CO₂ hydrogenation, a synergy between copper and ZnO at the interface is believed to facilitate the synthesis of methanol. sci-hub.se X-ray photoelectron spectroscopy combined with DFT calculations has shown that under reaction conditions, metallic zinc on the surface of copper oxidizes to form ZnO. sci-hub.se This creates a catalytically active metal-oxide interface. sci-hub.se DFT computations have demonstrated that a Zn-Cu interface alloy is energetically favorable, even in the presence of oxygen. rsc.org This alloy promotes the stability of a thin ZnO film on the copper surface. rsc.org The formation of this interface is characterized by the presence of both metallic Zn⁰ and oxidized Zn²⁺ states. rsc.org

The electronic structure of this interface influences the adsorption and activation of reactant molecules. For instance, the defective nature of ultrathin ZnO films on copper, with oxygen vacancies and the presence of the Zn-Cu alloy, alters the chemical composition and reactivity. rsc.org This leads to the preferential formation of certain intermediates, such as OCOH species during CO₂ adsorption. rsc.org

First-principles calculations on Cu/Zn₂SnO₄ interfaces have also been conducted to understand adhesion and electronic properties. researchgate.net These studies reveal that strong adhesion between copper and the ternary ceramic is achieved through the formation of strong, short Cu-O bonds in a tetrahedral coordination. researchgate.net Charge transfer and redistribution at the interface create polar-covalent Cu-O bonds, which enhance the interfacial stability and adhesion strength. researchgate.net

In the context of electrochemical CO₂ reduction, the electronic structure of bimetallic Zn-Cu sites is key to their enhanced activity. stanford.edu First-principles theory suggests that an electronic effect from these bimetallic sites stabilizes the carboxyl intermediate, promoting the conversion of CO₂ to CO. stanford.edu Computational studies on Cu-Zn bimetallic clusters for CO₂ reduction also highlight the importance of the electronic structure. chemrxiv.org The interaction between the catalyst and CO₂ involves charge transfer, which is influenced by the delocalization of orbitals near the Fermi level. chemrxiv.org

DFT studies on zinc/copper voltaic cells have also been performed to accurately model their energetics. nih.gov These calculations, which consider factors like zero-point energy and dispersion corrections, provide a fundamental understanding of the electronic interactions driving the cell's potential. nih.gov

The electronic properties of the zinc-copper couple are also relevant in photocatalysis. In heterojunction copper-zinc oxide catalysts, an intrinsic electric field is created at the p-n junction of the Cu₂O/ZnO interface. diva-portal.org This field facilitates the separation of photogenerated electron-hole pairs, leading to enhanced photocatalytic activity. diva-portal.org This charge separation is evidenced by the quenching of ZnO photoluminescence and shifts in photoelectron core-level energies. diva-portal.org

Computational Modeling of Key Organometallic Intermediates and Transition States

Computational modeling, particularly using DFT, has been crucial for visualizing and understanding the geometries and energetics of key organometallic intermediates and transition states in reactions involving the this compound.

In the Simmons-Smith cyclopropanation, DFT calculations have provided detailed structures of the transition states. For the reaction of ethylene with (chloromethyl)zinc chloride, the favored addition pathway proceeds through a three-centered "butterfly" transition state. acs.orgxmu.edu.cn This structure explains the stereospecificity of the reaction. acs.org Similarly, for the reaction of allenamides with the zinc carbenoid Zn(CH₂Cl)₂, a butterfly-type transition state is also involved. researchgate.net The calculations show that the reaction proceeds via a methylene (B1212753) transfer pathway rather than a carbometalation pathway. researchgate.net Key factors influencing the reaction mechanism include the planarity of the allenic system, torsional strain in the transition state, and coordination between the zinc carbenoid and oxygen atoms in the substrate. researchgate.net

DFT studies have also modeled the aggregation of organozinc intermediates. In the asymmetric Simmons-Smith reaction, monomeric iodomethylzinc allyloxide can form dimeric or tetrameric aggregates. nih.govacs.org The calculations suggest that the tetramer can undergo an intramolecular cyclopropanation. nih.govacs.org However, when a chiral ligand is present, it coordinates to the monomeric zinc species, forming an energetically more stable complex that leads to the enantioselective product. nih.govacs.org

In copper-catalyzed conjugate additions of organozinc reagents, theoretical analysis suggests a highly ordered transition state. organic-chemistry.org This involves the coordination of phosphorus and nitrogen atoms from a tridentate ligand to the copper and zinc centers, respectively, with an oxygen anion bridging both metals. organic-chemistry.org

For copper-catalyzed cross-coupling reactions, DFT has been used to explore different mechanistic pathways and the role of intermediates. In the coupling of bromozinc-difluorophosphonate with iodobenzoates, the substrate can coordinate to either the copper or zinc atom in the organocopper zinc species, leading to different reaction pathways. ub.edu Calculations showed that coordination of the iodobenzoate to zinc is favored over coordination to copper. ub.edu

The modeling of transition states also helps to rationalize selectivities. In the copper-catalyzed hydroamination of cyclopropenes with pyrazoles, DFT analysis of the aminocupration step revealed a five-centered transition state as the lowest energy pathway. nih.gov This transition state involves the C-Cu bond forming at 2.22 Å and the C-N bond at 2.31 Å, with the Cu-N bond remaining intact at 1.99 Å. nih.gov This structure explains the observed regioselectivity of the reaction. nih.gov

Furthermore, computational studies have been applied to understand the active species in copper-catalyzed reactions. For the hydrocarboxylation of alkynes, DFT calculations showed that the catalytically active species, IMesCuH, is readily formed and that the subsequent insertion of the alkyne into the Cu-H bond is facile. cas.cn

Table 2: Selected Computed Bond Distances in Transition States and Intermediates

Reaction/IntermediateSystemSpeciesKey Bond(s)Bond Distance (Å)Computational Method
Copper-catalyzed hydroaminationCyclopropene + PyrazoleAminocupration Transition StateC-Cu2.22 nih.govM06-2X/6-311+G
C-N2.31 nih.govM06-2X/6-311+G
Cu-N1.99 nih.govM06-2X/6-311+G**
Copper-catalyzed cross-couplingOrganocopper zinc species + Methyl 2-iodobenzoateIntermediate I9Zn-O2.15 ub.eduDFT

Advanced Methodologies and Sustainable Chemistry Aspects

Utilization in Aqueous Reaction Media

Traditionally, organic reactions involving the zinc-copper couple have been conducted in ethereal solvents. wikipedia.org However, a significant advancement has been the adaptation of these reactions to aqueous media. Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. researchgate.net

The this compound facilitates several key reactions in aqueous environments, most notably conjugate additions. For instance, alkyl halides can react with conjugated carbonyl compounds and nitriles to yield 1,4-addition products in good yields when mediated by the this compound in aqueous ethanol (B145695) under sonication. rsc.org The reactivity of the halides in these reactions follows the order of tertiary > secondary > primary, and iodide > bromide, while chlorides are unreactive. rsc.org A proposed free radical mechanism, occurring on the metal surface, drives these transformations. rsc.org

The diastereoselectivity of these aqueous reactions has also been a subject of study. In the addition of alkyl iodides to chiral α,β-unsaturated systems, high diastereomeric excess has been achieved. thieme-connect.com For example, the reaction of methylenedioxolanone with various alkyl iodides in aqueous ethanol proceeds with good yields and high diastereoselectivity. thieme-connect.com Similarly, good diastereoselectivity is observed with Z-isomers of γ,δ-dioxolanyl-α,β-unsaturated esters, although reactions with the corresponding E-isomers are non-stereoselective. thieme-connect.com

To overcome the challenge of the insolubility of many organic substrates in water, surfactants can be employed. The use of surfactants like TPGS-750-M has enabled copper-catalyzed, zinc-mediated conjugate additions of alkyl halides to enones in aqueous media. rsc.org

Table 1: this compound Mediated Reactions in Aqueous Media

Reaction Type Substrates Conditions Key Findings Citations
Conjugate Addition Alkyl halides, conjugated carbonyls/nitriles Zn-Cu couple, aqueous ethanol, sonication Good yields of 1,4-addition products. Reactivity: 3° > 2° > 1° halide; I > Br. rsc.org
Diastereoselective Conjugate Addition Alkyl iodides, chiral α,β-unsaturated systems Zn-Cu couple, aqueous ethanol High diastereomeric excess achieved, particularly with Z-isomers. thieme-connect.com
Surfactant-Promoted Conjugate Addition Alkyl halides, enones Cu-catalysis, Zn-mediation, TPGS-750-M surfactant Enables reaction of water-insoluble substrates. rsc.org

Implementation in Continuous-Flow Chemical Processes

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net The this compound has been successfully integrated into continuous-flow systems, particularly for the Simmons-Smith cyclopropanation reaction. researchgate.netsigmaaldrich.com

In a notable application, a packed-bed reactor filled with a this compound is used for the in-situ generation of the zinc carbenoid species from a dihalomethane. researchgate.net This reactive intermediate then smoothly cyclopropanates a variety of olefins, including those with aromatic rings, aliphatic chains, and heterocycles. researchgate.net This process is remarkably efficient, with residence times as short as 15 minutes. researchgate.net The industrial applicability of this flow protocol has been demonstrated through successful scale-up experiments, achieving significant production rates. researchgate.net

Flow chemistry also provides a safer environment for handling potentially hazardous reagents and intermediates often involved in organozinc chemistry. researchgate.net The precise control over reaction parameters offered by flow reactors leads to increased efficiency and reproducibility. researchgate.net The on-demand synthesis of organozinc reagents in a flow system, which are then used immediately in subsequent coupling reactions, showcases the potential of this technology to overcome the limitations associated with the storage and handling of these sensitive compounds. researchgate.net

Table 2: Continuous-Flow Simmons-Smith Cyclopropanation using a this compound Column

Parameter Details Citations
Reactor Type Packed-bed reactor with Zn-Cu couple researchgate.net
Reaction Simmons-Smith Cyclopropanation researchgate.netsigmaaldrich.com
Substrates Various olefins (aromatic, aliphatic, heterocyclic) researchgate.net
Residence Time As low as 15 minutes researchgate.net
Key Advantage In-situ generation of zinc carbenoid, enhanced safety and scalability researchgate.net

Adherence to Green Chemistry Principles in Synthetic Design

The use of the this compound in modern synthetic methodologies aligns with several key principles of green chemistry. The shift towards aqueous reaction media directly addresses the goal of using safer solvents. researchgate.netresearchgate.net Water is a benign solvent, and its use reduces the reliance on volatile organic compounds (VOCs) that are often flammable and toxic. researchgate.net

Furthermore, the development of solvent-free reaction conditions mediated by the this compound represents a significant step towards waste prevention. researchgate.net For example, the Barbier-type reaction of ketones and allyl bromide to produce homoallylic alcohols can be efficiently carried out in high to excellent yields at room temperature without any solvent. researchgate.net This not only simplifies the procedure but also minimizes waste generation. researchgate.net

The principles of atom economy and energy efficiency are also addressed. Continuous-flow processes, for instance, often lead to higher yields and require less energy due to improved heat transfer and shorter reaction times compared to batch reactions. researchgate.netresearchgate.net Mechanochemical methods, where reactions are induced by mechanical force (e.g., ball milling) in the solid state, offer another green alternative. researchgate.net The in-situ preparation of the this compound by ball milling zinc and copper dusts avoids the need for solvents and activation steps, reduces energy input, and shortens reaction times. researchgate.net

The choice of metals themselves can also be considered from a sustainability perspective. While zinc is an abundant and relatively non-toxic metal, the environmental impact of both copper and zinc production is a factor. europa.eu Research into the carbon footprint of metal production indicates that secondary production (recycling) of copper and zinc has the potential to be more environmentally beneficial than primary production from ores. mdpi.com The development of sustainable manufacturing processes for Cu/Zn alloys, such as the electrodeposition-redox replacement (EDRR) method, contributes to a more circular economy for these metals. acs.org

Table 3: Alignment of this compound Methodologies with Green Chemistry Principles

Green Chemistry Principle Application in this compound Chemistry Citations
Safer Solvents and Auxiliaries Use of water as a reaction medium. researchgate.netthieme-connect.com
Waste Prevention Development of solvent-free reaction conditions. researchgate.net
Energy Efficiency Implementation of continuous-flow processes and mechanochemistry. researchgate.netresearchgate.net
Atom Economy High-yielding reactions in flow systems. researchgate.net
Use of Renewable Feedstocks Potential for using recycled copper and zinc. mdpi.com
Design for Degradation Zinc and copper are naturally occurring elements. europa.eu

Q & A

Q. What standardized methods are recommended for preparing zinc-copper couple in laboratory settings?

The this compound is typically prepared by treating zinc with copper sulfate solutions. One method involves immersing zinc strips in dilute sulfuric acid followed by copper sulfate until a black copper deposit forms. The strips are then washed with ammonia-free water . For organic synthesis, zinc dust is activated with hydrochloric acid, then treated with copper sulfate, ethanol, and ether to remove impurities. This ensures high reactivity for reduction reactions .

Q. How does this compound compare to plain zinc in displacement reactions involving copper ions?

In qualitative tests, this compound demonstrates enhanced reactivity compared to pure zinc due to the galvanic effect between the two metals. For example, when added to copper sulfate or copper chloride solutions, the couple accelerates electron transfer, facilitating faster displacement of copper ions. This is critical for designing kinetic studies or optimizing reaction conditions in aqueous systems .

Q. What are the primary applications of this compound in organic synthesis?

The couple is widely used in reductions and cyclopropanation. For instance, it efficiently reduces dibromocyclopropanes and α,α-dichlorocyclobutanones to deuterium-labeled compounds, offering an alternative to tri-n-butyltin hydride. Its ability to reduce 1,3-chlorovinylketones (e.g., 3-chloro-5,5-dimethylcyclohex-2-enone) with >98% purity makes it valuable for stereochemical studies .

Advanced Research Questions

Q. How does temperature influence the efficacy of this compound in gold precipitation from cyanide solutions?

Experimental data show that hot treatment (80°C for 2 hours) with this compound precipitates 157% more gold than cold treatment (24 hours). This is attributed to accelerated electron transfer and reduced passivation of the zinc surface. However, prolonged use leads to diminished efficacy due to gold deposition on the couple, necessitating periodic regeneration with ammonia-copper solutions .

Q. What are the challenges in ensuring reproducibility of this compound for Simmons-Smith cyclopropanation?

Traditional methods require freshly prepared couple due to rapid oxidation and passivation. A modified approach involves generating the couple in situ with diiodomethane and cuprous halides, which stabilizes the reactive carbenoid intermediate. This reduces variability and improves yields in cyclopropane synthesis .

Q. How does this compound compare to zinc-silver couple in diiodomethane-mediated cyclopropanation?

Zinc-silver couple offers faster reaction times and higher yields for siloxy-cyclopropanes due to its higher redox potential. However, this compound is preferred for substrates sensitive to over-reduction, as it provides milder conditions. For example, in the cyclopropanation of silyl ethers, zinc-copper achieves 75% yield without requiring excess reagent .

Q. What methodological considerations are critical for using this compound in environmental remediation (e.g., PCB reduction)?

For polychlorinated biphenyl (PCB) degradation, the couple is prepared by suspending zinc powder in water, adding copper sulfate (1 meq/g Zn), and filtering the activated material. A column packed with 21.8% couple and 78.2% sand achieves >99% reduction efficiency at 160 cm bed depth. Key parameters include maintaining anaerobic conditions and monitoring copper leaching .

Contradictions and Methodological Insights

  • Reactivity Variability : Electrochemical studies show this compound exhibits variable electro-motive force (45–50% of theoretical maximum) compared to zinc-iron (steady 95%). This variability complicates its use in quantitative electrochemistry but is mitigated by pre-polarization protocols .
  • Synthetic Efficiency : While zinc-silver couple outperforms zinc-copper in some cyclopropanations, the latter’s compatibility with diverse substrates (e.g., chlorovinylketones) makes it indispensable for niche applications .

Tables

Application Key Parameter Performance Reference
Gold precipitation (hot vs. cold)Au recovery efficiency157% (hot) vs. 100% (cold)
PCB degradationReduction efficiency>99% at 160 cm bed depth
Cyclopropanation yield3-chloro-5,5-dimethylcyclohex-2-enone75% (98% purity)

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